molecular formula C26H22FN3O4 B12169689 N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12169689
M. Wt: 459.5 g/mol
InChI Key: XBJUJKIZVIIHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a pyridazinone core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities . The molecular structure incorporates an N-arylacetamide moiety, which is a common and important pharmacophore in many bioactive molecules and intermediates in organic synthesis . The specific substitution pattern with fluorophenyl and benzyloxyphenyl groups makes it a valuable chemical tool for probing biological targets, particularly in the development of inhibitors for various enzymes and protein-protein interactions . Pyridazinone derivatives have been extensively documented in scientific literature for their diverse pharmacological potential, including serving as key scaffolds in the development of inhibitors for protein-protein interactions, such as those between methyltransferases and their substrate adaptor proteins . The presence of the acetamide linker is a recurrent feature in many optimized compound libraries screened for such activities . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C26H22FN3O4

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H22FN3O4/c1-33-24-15-19(27)7-12-22(24)23-13-14-26(32)30(29-23)16-25(31)28-20-8-10-21(11-9-20)34-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,28,31)

InChI Key

XBJUJKIZVIIHRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is synthesized via cyclocondensation of a 1,4-diketone precursor with hydrazine hydrate. For this compound, the diketone 3-(4-fluoro-2-methoxyphenyl)pentane-2,4-dione is prepared through Claisen condensation of ethyl 4-fluoro-2-methoxybenzoate with acetone under basic conditions.

Reaction Conditions

  • Reactants : 3-(4-Fluoro-2-methoxyphenyl)pentane-2,4-dione (1.0 equiv), hydrazine hydrate (1.2 equiv)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 68–72%

Mechanism :

  • Hydrazine attacks the carbonyl groups, forming a dihydrazone intermediate.

  • Cyclization via intramolecular dehydration generates the pyridazinone ring.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.32–7.28 (m, 2H, aromatic), 6.95–6.91 (m, 1H, aromatic), 3.89 (s, 3H, OCH₃).

  • HR-MS : m/z 249.0874 [M+H]⁺ (calc. 249.0871).

Introduction of the 4-Fluoro-2-Methoxyphenyl Group

Suzuki-Miyaura Coupling

The 4-fluoro-2-methoxyphenyl group is introduced at position 3 of the pyridazinone via palladium-catalyzed cross-coupling. This method offers superior regioselectivity compared to electrophilic substitution.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/water (4:1)

  • Temperature : 90°C

  • Time : 12 hours

  • Yield : 65–70%

Key Considerations :

  • Boronic acid derivative: 4-Fluoro-2-methoxyphenylboronic acid (1.5 equiv)

  • Oxygen-free conditions to prevent catalyst deactivation

Formation of the Acetamide Side Chain

Nucleophilic Acyl Substitution

The acetamide moiety is installed via reaction of 2-chloroacetamide with the pyridazinone intermediate. A two-step protocol ensures high efficiency:

Step 1: Chloroacetylation

  • Reactants : Pyridazinone intermediate (1.0 equiv), chloroacetyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Time : 3 hours

  • Yield : 85–90%

Step 2: Aminolysis with 4-(Benzyloxy)aniline

  • Reactants : Chloroacetylated pyridazinone (1.0 equiv), 4-(benzyloxy)aniline (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 75–80%

Mechanism :

  • Chloride displacement by the amine nucleophile.

  • Elimination of HCl, facilitated by the base.

Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) increases yield to 88% while reducing side product formation.

Critical Parameters and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

  • Ether solvents (THF, dioxane) are preferred for Pd-catalyzed couplings to avoid ligand dissociation.

Temperature Control

  • Exceeding 90°C in Suzuki couplings leads to deboronation and reduced yields.

  • Low temperatures (0–5°C) during chloroacetylation prevent diketone decomposition.

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 → 1:1)

  • Recrystallization : Ethanol/water (7:3) for final acetamide product

Summary of Synthetic Routes

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclocondensationHydrazine hydrate, ethanol, reflux68–72
2Suzuki-Miyaura couplingPd(PPh₃)₄, 4-fluoro-2-methoxybenzeneboronic acid65–70
3ChloroacetylationChloroacetyl chloride, Et₃N, DCM85–90
4Aminolysis4-(Benzyloxy)aniline, K₂CO₃, DMF75–80

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Acetamide Side Chain

N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Structure : Replaces the benzyloxy phenyl group with a 4-fluorobenzyl moiety.
  • Molecular Weight : ~425 g/mol (estimated).
  • The fluorine atom may enhance metabolic stability compared to non-halogenated analogs .
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
  • Structure : Substitutes the benzyloxy phenyl group with a pyridin-2-yl group.
  • Molecular Formula : C18H15FN4O3 (MW: 354.3 g/mol).
  • Impact : The pyridine ring introduces hydrogen-bonding capability, which may enhance target affinity but reduce lipophilicity .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)
  • Structure: Incorporates a piperazinyl group on the pyridazinone core and an antipyrine moiety on the acetamide.
  • Key Data : IR spectra show C=O stretches at 1665 cm⁻¹ and 1642 cm⁻¹ , indicating strong hydrogen-bonding interactions.
  • Impact : The antipyrine group may enhance anti-inflammatory activity, as seen in related hybrids .

Modifications to the Pyridazinone Core

2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide
  • Structure : Replaces the 4-fluoro-2-methoxyphenyl group with a furan-2-yl ring.
  • Molecular Weight : 339.3 g/mol (C18H17N3O4).
2-(4-Chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-sulfamoylphenyl)acetamide (26)
  • Structure: Features a chloro substituent on the pyridazinone core and a sulfamoylphenyl group.
  • Pharmacological Role : Demonstrated as a PRMT5 inhibitor, highlighting the importance of halogenation for enzyme binding .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

Compound Molecular Weight logP* Aqueous Solubility
Target Compound 459.5 ~3.2 Low (benzyloxy)
N-(4-Fluorobenzyl) Analog ~425 ~2.8 Moderate
Pyridin-2-yl Analog 354.3 ~1.5 High
Furan-2-yl Analog 339.3 ~1.0 High

*Estimated using fragment-based methods.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by coupling with the benzyloxy-phenylacetamide moiety. Key steps include:

  • Step 1: Formation of the 6-oxopyridazinone ring via cyclization of hydrazine derivatives with diketones under reflux in ethanol .
  • Step 2: Introduction of the 4-fluoro-2-methoxyphenyl group via nucleophilic substitution using potassium carbonate as a base in DMF at 80°C .
  • Step 3: Acetamide coupling via EDC/HOBt-mediated amidation in anhydrous dichloromethane .
    Optimization: Control reaction time (monitored by TLC) and use high-purity intermediates. Yields improve with inert atmosphere (N₂/Ar) and slow addition of reagents .

Advanced: How can conflicting spectral data (e.g., NMR shifts or LCMS peaks) be resolved during structural characterization?

Answer:
Discrepancies often arise from tautomerism in the pyridazinone ring or rotational isomers in the acetamide bond. Strategies include:

  • Variable Temperature NMR: Perform ¹H NMR at −20°C to 60°C to observe dynamic equilibria and assign tautomeric forms .
  • 2D NMR (HSQC/HMBC): Confirm connectivity between the benzyloxy group and pyridazinone core, resolving ambiguity in Overhauser effects .
  • High-Resolution LCMS: Use collision-induced dissociation (CID) to distinguish isobaric impurities or degradation products .

Basic: What biological activities are reported for structurally analogous pyridazinone-acetamide derivatives?

Answer:
Analogues with fluorophenyl and methoxy substitutions exhibit:

  • Anticancer activity: Inhibition of tyrosine kinases (e.g., EGFR) with IC₅₀ values ranging from 0.8–5.2 µM, validated via MTT assays in HeLa and MCF-7 cells .
  • Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli, linked to membrane disruption observed in SEM studies .
  • Anti-inflammatory action: COX-2 inhibition (45–60% at 10 µM) in LPS-stimulated macrophages .

Advanced: How can reaction mechanisms for key transformations (e.g., pyridazinone cyclization) be elucidated experimentally?

Answer:
Mechanistic studies require:

  • Isotopic Labeling: Use ¹⁸O-labeled hydrazines to track oxygen incorporation during cyclization, analyzed via GC-MS .
  • Kinetic Profiling: Monitor intermediate formation via in-situ IR spectroscopy to identify rate-limiting steps .
  • DFT Calculations: Compare computed activation energies (e.g., B3LYP/6-31G*) with experimental data to validate proposed pathways .

Basic: What analytical techniques are critical for purity assessment and quantification?

Answer:

  • HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to resolve polar byproducts; UV detection at 254 nm .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values to rule out solvates .
  • DSC/TGA: Identify polymorphs or hydrate forms by analyzing melting points and decomposition profiles .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Answer:
SAR studies highlight:

  • Fluorine position: 4-Fluoro substitution on the phenyl ring improves target binding (ΔG = −9.2 kcal/mol) vs. 2-Fluoro (ΔG = −7.8 kcal/mol), as shown by docking studies .
  • Methoxy vs. Ethoxy: Methoxy groups enhance solubility (LogP = 2.1 vs. 2.8 for ethoxy) without compromising activity .
  • Pyridazinone modifications: Replacing the 6-oxo group with a thione reduces metabolic stability (t₁/₂ < 1 hr in liver microsomes) .

Basic: What in vitro models are suitable for preliminary pharmacokinetic profiling?

Answer:

  • Microsomal Stability: Incubate with rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LCMS .
  • Caco-2 Permeability: Assess apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding: Use ultrafiltration followed by LCMS/MS to quantify free fraction .

Advanced: How can contradictions in cytotoxicity data across cell lines be systematically addressed?

Answer:

  • Mechanistic Deconvolution: Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
  • Redox Profiling: Measure ROS levels and GSH/GSSG ratios to assess oxidative stress contributions .
  • 3D Spheroid Models: Compare 2D vs. 3D IC₅₀ values to evaluate microenvironment-dependent effects .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Solid State: Store under argon at −20°C in amber vials; desiccate with silica gel to prevent hydrolysis .
  • Solution Phase: Prepare fresh solutions in DMSO; avoid freeze-thaw cycles (degradation <5% after 3 months at −80°C) .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Answer:

  • Selectivity Screening: Use panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Proteolysis-Targeting Chimeras (PROTACs): Link compound to E3 ligase ligands to degrade targets selectively .
  • Alanine Scanning Mutagenesis: Map binding residues to refine pharmacophore models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.